2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl chloride derivative, followed by its reaction with piperazine to form the piperazinyl sulfonamide intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzenesulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have been explored for their antibacterial activity.
Uniqueness
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H31N5O3S |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C22H31N5O3S/c1-17-15-19(7-8-20(17)30-3)31(28,29)27-13-11-26(12-14-27)22-23-18(2)16-21(24-22)25-9-5-4-6-10-25/h7-8,15-16H,4-6,9-14H2,1-3H3 |
InChI Key |
LPZVBEOSXDICOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)N4CCCCC4 |
Origin of Product |
United States |
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